Acide 17-céto-(7Z,10Z,13Z,15E,19Z)-docosapentaénoïque

Vue d'ensemble

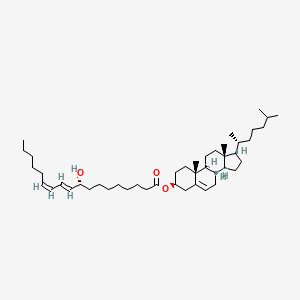

Description

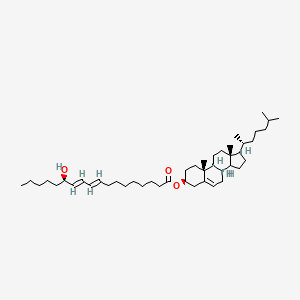

Docosapentaenoic acid (DPA) is a ω-3 fatty acid found in fish oils. 17-keto-7(Z),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid is a metabolite of lipoxygenase-mediated oxidation of DPA that is produced endogenously by aspirin-enhanced COX-2 activity. It has been shown to activate Nrf2-dependent antioxidant gene expression, to act as a PPARγ agonist (EC50 = ~200 nM), and to inhibit pro-inflammatory cytokine and nitric oxide production at biological concentration ranges (5-25 µM).

Applications De Recherche Scientifique

Activité anticancéreuse

L'acide 17-céto-DHA, un dérivé céto électrophile de l'acide docosahexaénoïque (DHA), un acide gras oméga-3, a été trouvé pour présenter une activité antitumorale. Dans une étude, il a été constaté qu'il réduisait considérablement la prolifération et augmentait l'apoptose dans des lignées cellulaires de cancer du poumon non à petites cellules (CPNPC). De plus, lorsque l'acide 17-céto-DHA a été administré en association avec la gemcitabine, un médicament de chimiothérapie, des effets anticancéreux plus importants ont été observés par rapport à la gemcitabine seule .

Actions anti-inflammatoires et cytoprotectrices

L'acide 17-céto-DHA présente également des actions anti-inflammatoires et cytoprotectrices. Ces propriétés pourraient potentiellement être exploitées pour le traitement des maladies inflammatoires et des affections où une protection cellulaire est nécessaire .

Métabolite de l'acide docosahexaénoïque (DHA)

L'acide 17-céto-DHA est un métabolite de l'acide docosahexaénoïque (DHA) dans le sang humain et le cerveau de souris. En tant que tel, il pourrait potentiellement être utilisé dans des études de recherche portant sur le métabolisme du DHA et son rôle dans la santé et la maladie .

Précurseur des 17(S)-résolvines

L'acide 17-céto-DHA sert de précurseur aux 17(S)-résolvines. Les résolvines sont un type de médiateurs pro-résolutifs spécialisés (SPM) qui jouent un rôle essentiel dans la résolution de l'inflammation et la promotion de la réparation tissulaire. Par conséquent, l'acide 17-céto-DHA pourrait potentiellement être utilisé dans des études de recherche portant sur le rôle des résolvines dans la santé et la maladie .

Propriétés

IUPAC Name |

(7Z,10Z,13E,15Z,19Z)-17-oxodocosa-7,10,13,15,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVSFTLICCBISU-SEQVKQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B593951.png)

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)